Di(anthracen-9-yl)methanol
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Overview
Description
Di-anthracen-9-yl-methanol is an organic compound with the molecular formula C29H20O. It is a derivative of anthracene, featuring a hydroxymethyl group attached to the 9-position of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-anthracen-9-yl-methanol can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
While specific industrial production methods for di-anthracen-9-yl-methanol are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 9-anthracenecarboxaldehyde followed by its hydrogenation to yield di-anthracen-9-yl-methanol.
Chemical Reactions Analysis
Types of Reactions
Di-anthracen-9-yl-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding anthracene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 9-anthracenecarboxylic acid.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
Di-anthracen-9-yl-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of di-anthracen-9-yl-methanol involves its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron-donating groups transfer electrons to the electron-accepting anthracene moiety. This results in fluorescence emission, making it useful for imaging applications . The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence staining of cells.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene used as a precursor in the synthesis of di-anthracen-9-yl-methanol.
Uniqueness
Di-anthracen-9-yl-methanol is unique due to its dual anthracene moieties, which enhance its photophysical properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence emission and stability.
Properties
CAS No. |
15080-13-4 |
---|---|
Molecular Formula |
C29H20O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
di(anthracen-9-yl)methanol |
InChI |
InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H |
InChI Key |
HUMHPRCPHCVCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Origin of Product |
United States |
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